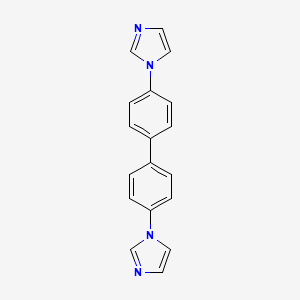

4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-imidazol-1-ylphenyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-5-17(21-11-9-19-13-21)6-2-15(1)16-3-7-18(8-4-16)22-12-10-20-14-22/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFVIKFUGIBACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N3C=CN=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855766-92-6 | |

| Record name | 4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Biphenyl Linker

An In-depth Technical Guide to the Synthesis of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

This compound is a bifunctional organic ligand that has garnered significant attention from the scientific community. Its rigid biphenyl core provides a linear and robust scaffold, while the terminal imidazole groups offer versatile coordination sites for metal ions. This unique architecture makes it an invaluable building block in the fields of supramolecular chemistry and materials science.[1] Primarily, it serves as a critical linker in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs).[2][3][4][5] The resulting materials exhibit diverse and fascinating network topologies and possess potential applications in catalysis, gas storage, and selective fluorescence sensing.[1][6] This guide provides a detailed examination of the synthetic protocols for this compound, focusing on the underlying chemical principles and offering a field-proven, step-by-step methodology for its preparation.

Synthetic Strategies: Forging the Carbon-Nitrogen Bond

The core chemical challenge in synthesizing this compound lies in the formation of the C-N bond between the biphenyl backbone and the nitrogen atom of the imidazole ring. Two primary cross-coupling methodologies have proven effective for this transformation: the copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig amination.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a long-established and reliable method for forming aryl-nitrogen bonds.[7][8] The reaction typically involves the coupling of an aryl halide (in this case, a 4,4'-dihalobiphenyl) with a nucleophile (imidazole) mediated by a copper catalyst.

-

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are most commonly employed. The Cu(I) species is believed to be the active catalyst, coordinating with both the imidazole and the aryl halide to facilitate the coupling.[7]

-

Base: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its role is to deprotonate the N-H of the imidazole ring, generating the imidazolate anion, which is a much more potent nucleophile.

-

Solvent: High-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are required to ensure the solubility of the reagents and to provide the high thermal energy (often >120 °C) needed to overcome the reaction's activation barrier.[7]

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial. This prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state and avoids potential oxidative side reactions.

-

While robust, traditional Ullmann conditions can be harsh, requiring high temperatures and sometimes stoichiometric amounts of copper.[7] Modern variations have improved upon these aspects, but the core principles remain the same.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Alternative

Developed in the 1990s, the Buchwald-Hartwig amination represents a significant advancement in C-N cross-coupling technology.[9][10] This palladium-catalyzed reaction generally offers milder conditions, broader substrate scope, and higher efficiency than the classical Ullmann coupling.[11][12]

-

The Catalytic System:

-

Palladium Precatalyst: A source of palladium, such as Pd(OAc)₂ or a more advanced precatalyst, initiates the catalytic cycle.

-

Ligand: The success of the Buchwald-Hartwig reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or SPhos are designed to stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[10]

-

Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium phosphate) is used to deprotonate the imidazole.

-

Solvent: Anhydrous aprotic solvents like toluene or dioxane are typically used.[13]

-

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the imidazolate anion and subsequent reductive elimination of the final product, regenerating the Pd(0) catalyst.[10][11]

Microwave-Assisted Synthesis

Both Ullmann and Buchwald-Hartwig reactions can be significantly accelerated using microwave irradiation. This technique uses microwave energy to rapidly and efficiently heat the reaction mixture, often leading to drastically reduced reaction times (from hours to minutes) and improved yields.[14][15][16]

Detailed Experimental Protocol: Copper-Catalyzed Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of this compound via an optimized Ullmann condensation. This method is chosen for its reliability and use of more accessible reagents compared to specialized palladium ligands.

Reaction Principle

The protocol describes the N,N'-diarylation of 4,4'-diiodobiphenyl with two equivalents of imidazole using a copper(I) iodide catalyst and potassium carbonate as the base in a DMF solvent.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 4,4'-Diiodobiphenyl | C₁₂H₈I₂ | 406.00 | 1.0 eq | Starting Material |

| Imidazole | C₃H₄N₂ | 68.08 | 2.5 eq | Nucleophile |

| Copper(I) Iodide | CuI | 190.45 | 0.2 eq | Catalyst |

| Potassium Carbonate | K₂CO₃ | 138.21 | 3.0 eq | Base |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | ~20 mL per g | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Extraction Solvent |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | Work-up Reagent |

| Brine | NaCl (aq) | 58.44 | - | Washing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Drying Agent |

Table 2: Equipment Required

| Equipment | Purpose |

| Three-neck round-bottom flask | Reaction vessel |

| Reflux condenser | Prevent solvent loss |

| Thermometer / Temperature probe | Monitor reaction temperature |

| Magnetic stirrer and stir bar | Ensure homogenous mixing |

| Heating mantle / Oil bath | Provide uniform heating |

| Nitrogen/Argon gas inlet | Maintain inert atmosphere |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

| Glass column for chromatography | Product purification |

Visualized Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pro-porous coordination polymers of the 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)-methyl)benzene ligand with late transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three coordination polymers based on 4,4'-bis(2-methylimidazol-1-yl)diphenyl ether: Synthesis, structure and selective fluorescent sensing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [drugfuture.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. research.rug.nl [research.rug.nl]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. atlanchimpharma.com [atlanchimpharma.com]

- 13. rsc.org [rsc.org]

- 14. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

physicochemical properties of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

**Abstract

This technical guide provides a comprehensive analysis of the core , a versatile N-heterocyclic ligand. Designed for researchers, materials scientists, and drug development professionals, this document synthesizes structural, thermal, and spectroscopic data with field-proven insights into its application. We delve into the causality behind its properties, offering detailed experimental protocols for characterization and highlighting its pivotal role in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. The narrative emphasizes the structure-property relationships that are fundamental to its function in catalysis, organic electronics, and medicinal chemistry.

**1. Introduction: The Molecular Architect's Bridge

This compound is a notable organic compound featuring two imidazole rings linked to a central biphenyl core. This structure is not merely a chemical curiosity; it is a meticulously designed molecular bridge. The biphenyl unit provides a rigid, linear scaffold, while the terminal imidazole groups offer versatile nitrogen donor sites for coordination with metal ions.[1] This unique combination of a rigid backbone and functional termini makes it an exemplary building block, or "linker," in supramolecular chemistry and materials science.[2]

Its significance extends into several high-tech fields:

-

Materials Science: It is a foundational component in the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, where it dictates the topology and, consequently, the functional properties (e.g., porosity, catalytic activity) of the resulting framework.[3][4]

-

Organic Electronics: The compound's conjugated system and thermal stability make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices, where it can facilitate charge transport.[5]

-

Medicinal Chemistry: The imidazole moiety is a well-known pharmacophore present in many biologically active molecules.[6][7] The bivalent nature of this compound allows for its exploration as a scaffold to design molecules that can interact with multiple biological targets.[5]

This guide will systematically explore the properties that underpin these applications, providing both the data and the scientific rationale for its utility.

Core Physicochemical & Structural Properties

The functionality of this compound originates from its distinct molecular architecture and solid-state characteristics. A summary of its fundamental properties is presented below.

Table 1: Summary of General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄N₄ | [5][8] |

| Molecular Weight | 286.34 g/mol | [5][8] |

| CAS Number | 855766-92-6 | [5][8] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 294 °C | [5] |

Crystal and Molecular Structure

In the solid state, the molecule's conformation is key to its role as a ligand. Single-crystal X-ray diffraction studies reveal that the biphenyl core is not perfectly planar, with a dihedral angle between the two phenyl rings. This twist is a critical structural parameter that influences the geometry of the coordination polymers it forms.[2][9] The imidazole rings are also twisted relative to the phenyl rings to which they are attached.[9]

This semi-rigid, angular disposition, as opposed to a perfectly linear one, allows for the formation of diverse and complex 3D network topologies, which is highly desirable in the design of functional MOFs.[3]

Caption: Molecular Structure of this compound.

Thermal Properties: A Foundation of Stability

The utility of a compound in materials science is often dictated by its thermal stability. A high melting point and resistance to thermal decomposition are critical for applications involving processing at elevated temperatures, such as in OLED fabrication or heterogeneous catalysis.[5][10]

Melting Point

The compound exhibits a high melting point of 294 °C.[5] This value is indicative of a highly ordered and stable crystal lattice, likely stabilized by intermolecular π-π stacking interactions between the aromatic biphenyl and imidazole rings of adjacent molecules. This inherent stability is a primary requirement for its use in thermally evaporated films for electronic devices.[11]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is essential to determine the temperature at which the compound begins to decompose. While specific TGA data for this exact molecule is not widely published, analogous aromatic N-heterocyclic compounds are typically stable to over 300 °C. This analysis is crucial for defining the safe operating temperature range for any application.

Protocol: Thermal Stability Assessment via TGA/DSC

This protocol outlines the standard procedure for evaluating the thermal properties of this compound.

Objective: To determine the melting point (Tm), decomposition temperature (Td), and identify any phase transitions.

Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the crystalline powder into an alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the furnace.

-

Purge the furnace with an inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, ensuring that the measured weight loss is due to thermal decomposition alone.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.[12]

-

-

Data Analysis:

-

DSC Curve: Identify the sharp endothermic peak corresponding to the melting point (Tm).

-

TGA Curve: Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs.

-

Self-Validation/Quality Control:

-

Calibrate the instrument using certified standards (e.g., Indium for temperature, Calcium Oxalate for mass loss) prior to the run.

-

Run a baseline with empty crucibles to subtract any instrumental drift. The resulting TGA curve should be flat, and the DSC curve should be free of significant thermal events.

Caption: Experimental Workflow for Thermal Stability Analysis using TGA/DSC.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for structural confirmation and purity assessment. Each technique provides a unique fingerprint of the molecule.

Table 2: Expected Spectroscopic Data

| Technique | Region | Expected Peaks / Signals (ppm or cm⁻¹) | Rationale |

| ¹H NMR | Aromatic | 7.5 - 8.5 ppm | Signals corresponding to protons on the biphenyl and imidazole rings. |

| ¹³C NMR | Aromatic | 115 - 150 ppm | Resonances for the 18 carbon atoms in the distinct chemical environments of the biphenyl and imidazole moieties.[7] |

| FT-IR | Fingerprint | ~3100 cm⁻¹ (C-H stretch, aromatic)~1600 cm⁻¹ (C=C stretch)~1500 cm⁻¹ (C=N stretch) | Characteristic vibrations of the aromatic and heterocyclic ring systems.[7][13] |

| UV-Vis | UV | ~250-300 nm | π → π* transitions associated with the conjugated aromatic system.[14] |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation: 300-500 MHz NMR Spectrometer.

Methodology:

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many aromatic and heterocyclic compounds and its residual peak does not typically interfere with the aromatic region of interest.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected signals will be in the aromatic region (7.5-8.5 ppm). The integration of these signals should correspond to the 14 protons of the molecule.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

The number of distinct signals should correspond to the number of chemically non-equivalent carbon atoms in the molecule's structure.

-

-

Data Processing & Interpretation:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Compare the observed chemical shifts, multiplicities, and integrations with the expected structure to confirm identity. Purity can be estimated by the absence of significant impurity peaks.

-

Applications: From Properties to Performance

The physicochemical properties detailed above directly translate into the compound's performance in various applications.

Ligand for MOFs and Coordination Polymers

The compound's primary application is as a ditopic N-donor ligand.[1] Its length, rigidity, and the specific angular orientation of its imidazole groups are critical design elements that control the structure and porosity of the resulting frameworks.[2][3]

-

Expertise & Experience: The choice of this ligand over a more flexible one (e.g., one with an aliphatic chain instead of a biphenyl core) is a deliberate design choice to create robust, porous materials with high internal surface areas, which are essential for applications like gas storage and catalysis.[4] The imidazole groups provide strong coordination to a variety of metal centers (e.g., Zn²⁺, Co²⁺, Cd²⁺), leading to thermally stable frameworks.[15][16]

Caption: Logical relationship showing the ligand's role in MOF synthesis.

Organic Electronics and Catalysis

The conjugated π-system spanning the entire molecule is responsible for its electronic properties, making it suitable for charge-transporting layers in OLEDs.[5] Its thermal stability ensures it can withstand the vacuum deposition processes used in device fabrication.[10] In catalysis, it can act as a bidentate ligand to stabilize metal catalysts, enhancing their activity and selectivity in reactions like cross-coupling.[5]

Conclusion

This compound is a testament to the power of rational molecular design. Its robust physicochemical properties—high thermal stability, a well-defined semi-rigid structure, and versatile coordination capability—make it an invaluable component in the toolkit of modern chemists and material scientists. From creating highly porous MOFs for environmental applications to enabling the next generation of organic electronics, its utility is a direct consequence of the fundamental characteristics explored in this guide. Further research into functionalizing its biphenyl core or imidazole rings promises to unlock even more sophisticated applications in the future.

References

-

Chen, X., et al. (2020). Crystal structure of 4,4′-di(1H-imidazol-1-yl)-1,1′-biphenyl-1-ium 5,3′,5′-tricarboxy-[1,10-biphenyl]-2-carboxylate, C25H17N2O8. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57393199, this compound. PubChem. [Link]

-

Li, H.-F., et al. (2016). Crystal structure of 4,4′-di(1H-imidazol-1-yl)-1,1′-biphenyl, C36H28N8. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Zhang, J., et al. (2015). bis(imidazol-1-ylmethyl)biphenyl-κ2 N:N′]dichloridonickel(II). Acta Crystallographica Section E. [Link]

-

ResearchGate (2014). Metal-Organic Coordination Frameworks Assembled with the Long Flexible Ligand 4,4'-bis(imidazol-1-ylmethyl)biphenyl. Request PDF. [Link]

-

Abbasov, V.M., et al. (2021). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining. [Link]

-

Toma, L.M., et al. (2021). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Molecules. [Link]

-

Acta Crystallographica Section E (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. IUCr. [Link]

-

Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link]

-

Wang, H., et al. (2015). Crystal structure and luminescent properties of [1-(biphenyl-4-yl)-1H-imidazole-κN 3]dichloridozinc. Acta Crystallographica Section E. [Link]

-

Wang, C., et al. (2019). Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. Dalton Transactions. [Link]

-

ResearchGate (2022). Scheme 1: Synthesis of 4, 4′ (4, 5-diphenyl-1H-imidazol-1, 2-diyl) dianiline (IDA). ResearchGate. [Link]

-

Xue, Y., et al. (2024). Three coordination polymers based on 4,4'-bis(2-methylimidazol-1-yl)diphenyl ether: Synthesis, structure and selective fluorescent sensing properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

ResearchGate (2022). Construction and luminescent sensing of a metal-organic framework based on 3,3′-Di(1H-imidazol-1-yl)-1,1′-biphenyl and 1,4-phenylenediacetic acid. ResearchGate. [Link]

-

Khazaei, A., et al. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. RSC Advances. [Link]

-

Sperry, J.B. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Amgen. [Link]

-

ACS Publications (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design. [Link]

-

Li, M., et al. (2023). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. New Journal of Chemistry. [Link]

-

ResearchGate (2023). Thermal stability analysis of organic laser dye 4,4'-Bis[(N-carbazole)styryl]-biphenyl. ResearchGate. [Link]

-

Sharma, A., et al. (2022). Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. Polymers. [Link]

-

ResearchGate (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. [Link]

-

Cheméo (n.d.). 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole. Cheméo. [Link]

-

RSC Publishing (2022). Applications of metal–organic framework-based bioelectrodes. Chemical Science. [Link]

-

MDPI (2022). From Isostructurality to Structural Diversity of Ag(I) Coordination Complexes Formed with Imidazole Based Bipodal Ligands, and Disclosure of a Unique Topology. Molecules. [Link]

-

ResearchGate (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. [Link]

-

Growing Science (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Poly[bis[μ2-4,4′-bis(imidazol-1-ylmethyl)biphenyl-κ2 N:N′]dichloridonickel(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. ppor.az [ppor.az]

- 7. ijpsonline.com [ijpsonline.com]

- 8. This compound | C18H14N4 | CID 57393199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Crystal structure and luminescent properties of [1-(biphenyl-4-yl)-1H-imidazole-κN 3]dichloridozinc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Three coordination polymers based on 4,4'-bis(2-methylimidazol-1-yl)diphenyl ether: Synthesis, structure and selective fluorescent sensing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

This guide provides a comprehensive, technically-focused exploration of the methodologies employed in the structural elucidation of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, explaining the rationale behind experimental choices and presenting a self-validating system of protocols for robust characterization.

Introduction

This compound is a versatile organic compound with significant potential in various scientific domains. Its unique molecular architecture, featuring a biphenyl core flanked by two imidazole rings, makes it a valuable ligand in catalysis and a promising scaffold in medicinal chemistry.[1] The imidazole moieties, in particular, are known to interact with biological targets, opening avenues for the design of novel pharmaceuticals.[1][2][3] Given its importance, a thorough and unambiguous determination of its structure is paramount for any application, from materials science to drug discovery.[3][4]

This guide will walk through a multi-technique approach to confirm the identity and connectivity of this compound, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction.

Core Analytical Workflow

The definitive identification of a molecule like this compound relies on a synergistic combination of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture.

Caption: A logical workflow for the synthesis, purification, and comprehensive structural analysis of this compound.

I. Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) serves as the initial and crucial step in molecular characterization by providing the molecular weight of the compound. This technique is indispensable for confirming the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount (approximately 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a mass-to-charge (m/z) range that encompasses the expected molecular weight.

-

Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. The high-resolution capability of the instrument allows for the determination of the exact mass, which can then be used to confirm the molecular formula.

Data Presentation

| Parameter | Expected Value |

| Molecular Formula | C₁₈H₁₄N₄[1][5] |

| Molecular Weight | 286.34 g/mol [1][5] |

| Exact Mass | 286.1218 |

| Observed [M+H]⁺ | ~287.1291 |

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the proton and carbon environments and their relationships.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[6]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7][8]

-

Data Acquisition:

-

¹H NMR: Obtain a standard proton spectrum to identify the number and types of protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.

-

2D NMR: Perform COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.[6]

-

-

Data Analysis:

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons in each environment.

-

Analyze the chemical shifts in both ¹H and ¹³C NMR spectra to infer the electronic environment of each nucleus.

-

Use COSY to identify adjacent protons.

-

Use HSQC to correlate protons with their directly attached carbons.

-

Use HMBC to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule.

-

Data Presentation: Predicted NMR Assignments

| ¹H NMR Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 2H | Imidazole C2-H |

| ~7.8 | d | 4H | Biphenyl H |

| ~7.7 | s | 2H | Imidazole C5-H |

| ~7.5 | d | 4H | Biphenyl H |

| ~7.3 | s | 2H | Imidazole C4-H |

| ¹³C NMR Chemical Shift (ppm) | Assignment |

| ~140 | Biphenyl C-N |

| ~138 | Imidazole C2 |

| ~136 | Biphenyl C-C |

| ~128 | Biphenyl CH |

| ~121 | Biphenyl CH |

| ~130 | Imidazole C5 |

| ~118 | Imidazole C4 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

III. Infrared (IR) Spectroscopy: Identifying Key Bonds

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups and bond types within a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the aromatic rings and the C-N bonds of the imidazole groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to specific vibrational modes.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1500-1400 | C=N stretch | Imidazole Ring |

| 1300-1000 | C-N stretch | Imidazole Ring |

| 900-675 | C-H bend | Aromatic (out-of-plane) |

IV. Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.

-

Instrumentation: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Data Collection: Irradiate the crystal with monochromatic X-rays and collect the diffraction data at a controlled temperature (often low temperature to minimize thermal vibrations).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Data Presentation: Key Crystallographic Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).[9] |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Dihedral Angles | The angle between the planes of the two phenyl rings of the biphenyl group and between the imidazole and phenyl rings.[10][11] |

digraph "Molecular_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Connectivity of this compound", splines=true, overlap=false]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];// Biphenyl Core C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"];

// Imidazole 1 N1 [label="N"]; C13 [label="C"]; N2 [label="N"]; C14 [label="C"]; C15 [label="C"];

// Imidazole 2 N3 [label="N"]; C16 [label="C"]; N4 [label="N"]; C17 [label="C"]; C18 [label="C"];

// Edges for Biphenyl C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Edges for Imidazole 1 C4 -- N1; N1 -- C13; C13 -- N2; N2 -- C14; C14 -- C15; C15 -- N1;

// Edges for Imidazole 2 C10 -- N3; N3 -- C16; C16 -- N4; N4 -- C17; C17 -- C18; C18 -- N3; }

Caption: A 2D representation of the atomic connectivity in this compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that requires the integration of data from several complementary analytical techniques. By systematically applying mass spectrometry, NMR and IR spectroscopy, and single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is the essential foundation for any subsequent research and development involving this promising compound.

References

-

Chen, L. et al. (2020). Crystal structure of 4,4′-di(1H-imidazol-1-yl)-1,1′-biphenyl-1-ium 5,3′,5′-tricarboxy-[1,10-biphenyl]-2-carboxylate, C25H17N2O8. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Chem-Impex. (n.d.). This compound. Chem-Impex International. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Juen, M. A. et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

-

Fun, H.-K. et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Khazaei, A. et al. (2016). Supporting Information: Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. Royal Society of Chemistry. [Link]

-

Li, W. et al. (2015). Crystal structure and luminescent properties of [1-(biphenyl-4-yl)-1H-imidazole-κN3]dichloridozinc. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Patel, A. V., & Malik, G. M. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Asian Journal of Chemistry, 21(7), 5155-5159. [Link]

-

Kohzadi, H., & Soleiman-Beigi, M. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate: Characterization, synthesis and application in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry. [Link]

-

Zhao, L. et al. (2017). Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. Bioorganic & Medicinal Chemistry. [Link]

-

Singh, S. et al. (2019). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Discovery Technologies. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C18H14N4 | CID 57393199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure and luminescent properties of [1-(biphenyl-4-yl)-1H-imidazole-κN 3]dichloridozinc - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole): Synthesis, Properties, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry and materials science, the rigid, planar structure of the biphenyl moiety combined with the versatile coordination chemistry of imidazole rings presents a scaffold of significant scientific interest. 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole), also known as 4,4'-Di(1H-imidazol-1-yl)-1,1'-biphenyl, is a molecule embodying this principle. This compound has emerged as a valuable building block in diverse fields, ranging from the development of organic light-emitting diodes (OLEDs) to its primary role as a ligand in catalysis.[1] More compellingly for the pharmaceutical sector, its structural motifs are instrumental in the design of novel therapeutic agents.[1] The imidazole groups, in particular, are well-documented pharmacophores capable of critical interactions with biological targets, making this biphenyl-bis-imidazole core a privileged structure in drug discovery.[1]

This guide provides an in-depth analysis of 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole), detailing its fundamental physicochemical properties, outlining a robust synthetic strategy, and exploring its validated applications in drug development, with a specific focus on its role as an enzyme inhibitor.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application. 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole) is a white to off-white crystalline solid with a high melting point, indicative of its stable, aromatic structure.[1] The key quantitative properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 286.34 g/mol | [1][2][3] |

| Molecular Formula | C₁₈H₁₄N₄ | [1][2][3] |

| CAS Number | 855766-92-6 | [1][2][3] |

| Melting Point | 294 °C | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

These properties underscore the compound's stability and provide the necessary parameters for its handling, formulation, and quality control in a research setting.

Synthesis and Characterization: A Mechanistic Approach

The synthesis of N-aryl imidazoles, such as the title compound, is most effectively achieved through copper-catalyzed cross-coupling reactions, historically known as Ullmann-type reactions.[4][5] This methodology provides a reliable pathway for forming the crucial carbon-nitrogen bond between the biphenyl core and the imidazole heterocycle.

Proposed Synthetic Workflow: Copper-Catalyzed N-Arylation

A plausible and efficient route for the synthesis of 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole) involves the double N-arylation of imidazole with a 4,4'-dihalobiphenyl, such as 4,4'-diiodobiphenyl. The choice of a copper catalyst is critical; while traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of a copper(I) source, often in conjunction with a ligand to stabilize the catalyst and facilitate the reaction.[4][6]

Caption: Proposed synthesis workflow via Ullmann condensation.

Step-by-Step Experimental Protocol

The following protocol is a representative, self-validating system for the synthesis.

-

Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and subsequently purged with an inert atmosphere (Argon or Nitrogen). This is a critical step to exclude atmospheric oxygen and moisture, which can deactivate the copper catalyst.

-

Reagent Addition: To the flask, add 4,4'-diiodobiphenyl (1.0 equiv), imidazole (2.2 equiv), cesium carbonate (Cs₂CO₃, 2.5 equiv) as the base, and copper(I) iodide (CuI, 0.1 equiv) as the catalyst. The use of a slight excess of imidazole ensures the complete reaction of the di-substituted biphenyl, while a strong, non-nucleophilic base like Cs₂CO₃ is required to deprotonate the imidazole N-H.[5]

-

Solvent and Ligand: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF). If required for catalyst stability and efficiency, a ligand like 1,10-phenanthroline (0.2 equiv) can be added.[7]

-

Reaction Execution: The mixture is heated to 110-130 °C with vigorous stirring for 24-48 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting materials.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then poured into water, leading to the precipitation of the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and then purified. Purification can be achieved either by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product as a pure, crystalline solid.

-

Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.

Applications in Drug Development: A Focus on Enzyme Inhibition

The biphenyl-bis-imidazole scaffold is a recurring motif in the design of enzyme inhibitors. The imidazole ring is particularly adept at coordinating with metal ions present in the active sites of metalloenzymes or acting as a hydrogen bond donor/acceptor.[1] This has led to the development of numerous imidazole-containing drugs. Derivatives of the biphenyl-imidazole core have shown potent inhibitory activity against several key therapeutic targets.

-

Antifungal Agents (CYP51 Inhibitors): Many azole-based antifungal drugs function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[8][9] Biphenyl imidazole derivatives have been designed and synthesized as potent inhibitors of CYP51 in pathogenic fungi like Candida albicans.[10]

-

Anticancer Agents (P450 17, FTase Inhibitors): The scaffold has been explored for its anticancer potential. For instance, substituted imidazole biphenyls have been synthesized as potent inhibitors of P450 17, a key enzyme in androgen biosynthesis relevant to prostate cancer.[11] Other derivatives have demonstrated powerful inhibition of farnesyltransferase (FTase), an enzyme involved in processing the Ras oncoprotein.[12]

-

Antidiabetic Agents (PTP1B Inhibitors): More recently, biphenyl derivatives of benzimidazoles have been identified as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated kinase (AMPK), making them promising prototypes for antidiabetic drugs.[13][14]

Mechanism of Action: Inhibition of Fungal CYP51

The primary mechanism by which azole compounds, including biphenyl-imidazoles, inhibit CYP51 involves direct interaction with the enzyme's active site. The sp²-hybridized nitrogen atom (N-3) of one of the imidazole rings acts as a potent ligand, coordinating directly to the ferric (Fe³⁺) ion of the heme group within the CYP51 active site. This coordination bond competitively blocks the binding of the natural substrate, lanosterol, thereby halting the ergosterol synthesis pathway and disrupting the integrity of the fungal cell membrane.

Caption: Conceptual diagram of CYP51 inhibition.

Protocol: In Vitro CYP51 Inhibition Assay

To quantify the inhibitory potential of a compound like 1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole) against a target enzyme, a robust in vitro assay is essential. The following is a generalized, high-throughput protocol for assessing CYP51 inhibition using a fluorescence-based method.[8][15]

-

Reagents and Preparation:

-

Recombinant T. cruzi CYP51 enzyme.

-

A fluorogenic substrate, such as 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC).

-

NADPH regenerating system (to provide the necessary cofactor for the enzyme).

-

Potassium phosphate buffer (pH 7.4).

-

Test compound (dissolved in DMSO).

-

-

Assay Setup (96-well plate):

-

To each well of a black microplate, add 50 mM potassium phosphate buffer.

-

Add the test compound across a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent and low (<1%) across all wells.[16]

-

Add the recombinant CYP51 enzyme (e.g., to a final concentration of 30-40 pmol/mL).

-

Add the BOMCC substrate (e.g., to a final concentration of 100 µM).[15]

-

-

Enzymatic Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.[15]

-

Initiate the reaction by adding the NADPH regenerating system to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence (e.g., Ex/Em of 405/460 nm for the BOMCC metabolite) over time (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to a vehicle-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]

-

Conclusion and Future Outlook

1,1'-(4,4'-Biphenyldiyl)bis(1H-imidazole) is more than a simple chemical entity; it is a versatile molecular scaffold with demonstrated value and significant future potential. Its robust synthesis, inherent stability, and the unique electronic and coordinating properties of its constituent parts make it a compelling building block for both materials science and medicinal chemistry. For drug development professionals, the biphenyl-bis-imidazole core represents a "privileged" starting point for designing potent and selective enzyme inhibitors. Future research will likely focus on creating libraries of asymmetric derivatives to fine-tune biological activity and pharmacokinetic properties, further unlocking the therapeutic potential of this remarkable scaffold.

References

-

Hartmann, R. W., et al. (1999). Imidazole substituted biphenyls: a new class of highly potent and in vivo active inhibitors of P450 17 as potential therapeutics for treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 7(9), 1913-24. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Novel Imidazole Biphenyl Derivatives For Ace And Ace Ii Receptor Site Inhibition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57393199, this compound. Retrieved from [Link]

-

Curtin, M. L., et al. (2003). Novel and selective imidazole-containing biphenyl inhibitors of protein farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 13(7), 1367-71. Retrieved from [Link]

-

HDH-Analytics. (n.d.). 4, 4'-di(1H-imidazol-1-yl}-1, 1'-biphenyl, min 95%, 1 gram. Retrieved from [Link]

-

ResearchGate. (2022). Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Retrieved from [Link]

-

Otradnov, I., et al. (2023). Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. Chemical Biology & Drug Design, 101(2), 358-372. Retrieved from [Link]

-

Kwong, F. Y., & Buchwald, S. L. (2002). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 67(20), 7123-7126. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

-

Sykes, M. L., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases, 9(12), e0004271. Retrieved from [Link]

-

Védrine, C., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181108, 1,1'-(1,4-Phenylene)bis(1H-imidazole). Retrieved from [Link]

-

Abbasov, V. M., et al. (2022). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining, 23(1), 89-100. Retrieved from [Link]

-

Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 689-695. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of 4, 4′ (4, 5-diphenyl-1H-imidazol-1, 2-diyl) dianiline (IDA). Retrieved from [Link]

-

Zhao, L., et al. (2019). Design, synthesis and evaluation of biphenyl imidazole analogues as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(17), 2383-2388. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wang, X., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6260. Retrieved from [Link]

-

Cheméo. (n.d.). 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole. Retrieved from [Link]

-

International Journal of Pharmaceutical and Medicinal Research. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]

-

Zhao, L., et al. (2017). Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. Bioorganic & Medicinal Chemistry, 25(3), 1085-1095. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of pharmaceutical applications of some drugs containing imidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101506219, 1,4-di(1H-imidazol-4-yl)benzene. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C18H14N4 | CID 57393199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis and evaluation of biphenyl imidazole analogues as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imidazole substituted biphenyls: a new class of highly potent and in vivo active inhibitors of P450 17 as potential therapeutics for treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel and selective imidazole-containing biphenyl inhibitors of protein farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 16. bioivt.com [bioivt.com]

A Comprehensive Technical Guide to the Solubility of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

Foreword

To the researchers, scientists, and drug development professionals navigating the complexities of compound characterization, this guide offers an in-depth exploration of the solubility of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl. In the landscape of pharmaceutical and materials science, understanding a compound's solubility is not merely a preliminary step but a cornerstone of its development and application.[1] This document moves beyond a simple recitation of data, providing a foundational understanding of the molecular characteristics that govern the solubility of this versatile biphenyl imidazole derivative. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides a robust framework for predicting its solubility profile and offers detailed protocols for empirical determination.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₁₈H₁₄N₄ and a molecular weight of 286.34 g/mol , is a crystalline solid, appearing as a white to almost white powder with a high melting point of 294°C.[1][2] Its rigid biphenyl core provides a scaffold for two imidazole rings, bestowing upon the molecule a unique combination of properties that make it a compound of significant interest in medicinal chemistry and materials science.[1] The imidazole moieties, in particular, are known to interact with biological targets, making this compound a valuable building block in drug discovery.[1][3]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄N₄ | [1][2] |

| Molecular Weight | 286.34 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 294 °C | [1] |

| CAS Number | 855766-92-6 | [1][2] |

Theoretical Underpinnings of Solubility: A Predictive Analysis

The solubility of a compound is dictated by the interplay of its intrinsic properties and the characteristics of the solvent, a principle often summarized by the adage "like dissolves like."[4][5] This section dissects the molecular structure of this compound to predict its behavior in various common solvents.

The Role of Polarity

The polarity of a molecule is a primary determinant of its solubility.[6] The structure of this compound presents a duality:

-

Nonpolar Core: The 1,1'-biphenyl backbone is a large, nonpolar, and rigid aromatic system. This extensive hydrocarbon structure will favor dissolution in nonpolar or weakly polar organic solvents.

-

Polar Moieties: The two imidazole rings introduce polarity. The nitrogen atoms in the imidazole rings possess lone pairs of electrons and can act as hydrogen bond acceptors.[7] The N-H group in an imidazole ring can also act as a hydrogen bond donor.[7]

This combination of a large nonpolar core with polar functional groups suggests that the molecule will exhibit limited solubility in highly polar solvents like water and in very nonpolar solvents like hexane. Its optimal solubility is likely to be found in solvents of intermediate polarity or those that can engage in specific interactions with the imidazole rings.

Hydrogen Bonding Capability

The imidazole rings are capable of participating in hydrogen bonding, which is a significant factor in solubility.[7] The nitrogen atoms can act as hydrogen bond acceptors, while the N-H proton (in the tautomeric form) can act as a hydrogen bond donor.[7][8]

-

In Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors. While the potential for hydrogen bonding exists, the large nonpolar biphenyl core may hinder overall solubility in highly polar protic solvents like water. In alcohols of lower polarity, such as ethanol or methanol, solubility is expected to be greater than in water.

-

In Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar and can act as hydrogen bond acceptors. These are often excellent solvents for compounds with both polar and nonpolar characteristics. It is predicted that this compound will exhibit good solubility in these solvents. A related compound, dimethyl biphenyl-4,4'-dicarboxylate, is reported to be soluble in DMSO and DMF.[9]

Crystal Lattice Energy

The high melting point of 294°C suggests a stable crystal lattice with strong intermolecular forces.[1] These forces, which may include π-π stacking interactions between the aromatic rings, must be overcome by solvent-solute interactions for dissolution to occur. The significant energy required to break down this crystal lattice will generally lead to lower solubility, especially in solvents that cannot offer strong compensatory interactions.

Predicted Solubility Profile in Common Solvents

Based on the theoretical analysis, the following table provides a predicted qualitative solubility profile for this compound.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The large nonpolar biphenyl core dominates, despite the presence of polar imidazole groups.[5] |

| Methanol / Ethanol | Polar Protic | Low to Moderate | The alkyl chain reduces the overall polarity compared to water, and the hydroxyl group can participate in hydrogen bonding. |

| Hexane / Heptane | Nonpolar | Very Low | The polar imidazole groups will prevent dissolution in highly nonpolar solvents.[5] |

| Toluene | Nonpolar Aromatic | Low to Moderate | The aromatic nature of toluene may allow for favorable π-π interactions with the biphenyl and imidazole rings. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | DCM has an intermediate polarity that may be suitable for dissolving the compound. |

| Acetone | Polar Aprotic | Moderate | Similar to DCM, its polarity is suitable for compounds with mixed characteristics. |

| Dimethylformamide (DMF) | Polar Aprotic | High | A strong hydrogen bond acceptor that is effective at solvating both polar and nonpolar moieties.[10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, DMSO is a highly effective polar aprotic solvent for a wide range of organic compounds.[9] |

Experimental Determination of Solubility: A Practical Guide

To empirically determine the solubility of this compound, a systematic approach is required. The following protocols are designed to provide reliable and reproducible results.

Workflow for Solubility Assessment

Caption: A workflow for determining solubility.

Step-by-Step Protocol: Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic solubility.[4]

-

Preparation: Accurately weigh a sample of this compound (e.g., 5-10 mg) into a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL). Ensure that an excess of the solid remains undissolved.

-

Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vial to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Analysis: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.

Step-by-Step Protocol: Kinetic (High-Throughput) Method

This method is suitable for rapid screening of solubility in aqueous buffers, particularly relevant in early-stage drug discovery.

-

Stock Solution: Prepare a concentrated stock solution of the compound in a highly soluble organic solvent like DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution.

-

Aqueous Addition: Add a consistent volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

-

Turbidity Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.

Conclusion: A Framework for Understanding and Application

The solubility of this compound is a critical parameter that influences its utility in both research and development. While specific experimental data remains to be widely published, a thorough understanding of its molecular structure allows for a strong predictive framework. The dual nature of its polarity, with a large nonpolar biphenyl core and polar, hydrogen-bonding capable imidazole rings, suggests that its solubility will be highest in polar aprotic solvents like DMSO and DMF. For researchers and developers, the protocols outlined in this guide provide a robust methodology for the empirical determination of this compound's solubility, enabling its effective application in areas ranging from medicinal chemistry to materials science.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- This compound. Chem-Impex.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- This compound. PubChem.

- Solubility of organic compounds. Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole. Cheméo.

- Dimethyl biphenyl-4,4'-dicarboxyl

- What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?

- Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity rel

- Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. Metallomics.

- Medicinal Chemistry Chapter 9 – Binding, Structure, and Diversity Part 1 – Intermolecular Forces. edX.

- Polarity & polar surface area in drug discovery. Future Medicinal Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C18H14N4 | CID 57393199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. courses.edx.org [courses.edx.org]

- 8. Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins - Metallomics (RSC Publishing) [pubs.rsc.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl

This guide provides a comprehensive technical overview of the thermal stability of 4,4'-di(1H-imidazol-1-yl)-1,1'-biphenyl, a versatile organic ligand pivotal in the development of advanced materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with practical insights to deliver a thorough understanding of the compound's thermal properties and their implications for various applications.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₈H₁₄N₄, is a notable organic compound characterized by two imidazole rings linked to a biphenyl core.[1] This structure imparts a unique combination of rigidity from the biphenyl group and coordinating versatility from the imidazole moieties. Consequently, it has found extensive use as a building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and as a key component in organic electronics.[1][2] In these applications, the material's ability to withstand thermal stress is a critical determinant of its performance, reliability, and lifespan. Understanding the thermal stability of this ligand is, therefore, paramount for designing robust and durable materials.

Molecular Structure and its Influence on Thermal Stability

The inherent thermal stability of this compound is deeply rooted in its molecular architecture. The structure is comprised of two key components: a biphenyl backbone and two terminal imidazole rings.

-

Biphenyl Core: The biphenyl group is a rigid and planar aromatic system that confers significant thermal stability. The high energy required to break the C-C and C-H bonds within the aromatic rings contributes to the molecule's ability to resist thermal decomposition.

-

Imidazole Rings: Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. The aromaticity of the imidazole ring contributes to its thermal robustness. Imidazole derivatives are known for their high thermal stability, which is a key reason for their incorporation into heat-resistant polymers and materials for electronic applications.[1]

The covalent linkage between the imidazole rings and the biphenyl core is also a strong C-N bond, which further enhances the overall thermal stability of the molecule.

Caption: Molecular structure of this compound.

Thermal Analysis: A Data-Driven Perspective

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively reported in peer-reviewed literature, we can infer its thermal behavior based on its known melting point and data from structurally related compounds. The melting point of this compound is reported to be 294 °C, indicating it is a thermally stable solid up to this temperature.[1]

To provide a quantitative context, the thermal decomposition temperatures of several related imidazole and biphenyl derivatives are summarized below.

| Compound Name | Decomposition Temp. (Td) at 5% weight loss (°C) | Analytical Method |

| N,N-diphenyl-4'-(1-(p-tolyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-amine (4-PIPTPA) | ~446 | TGA |

| 4'-(4,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-amine (4-BICFTPA) | 304 | TGA |

| N,N-diphenyl-4'-(1-(3-(trifluoromethyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-amine | 350 | TGA |

| Imidazole (untreated) | Onset at 170 | TGA |

| 2-Methylimidazole (untreated) | Onset at 175 | TGA |

Data sourced from related studies on imidazole and biphenyl derivatives for comparative purposes.[3]

Based on this comparative data, it is reasonable to predict that the decomposition temperature of this compound would be well above its melting point, likely in the range of 300-400 °C. The decomposition mechanism is expected to involve the fragmentation of the imidazole rings and the biphenyl core at elevated temperatures.

Experimental Protocol for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to observe all relevant thermal events. A typical heating rate is 10 °C/min.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (Tₘ), enthalpy of fusion (ΔHₘ), and any other phase transitions.

Caption: Experimental workflow for thermal analysis.

Implications for Applications

The high thermal stability of this compound is a key enabling feature for its use in demanding applications:

-

Metal-Organic Frameworks (MOFs): MOFs constructed from this ligand are often stable to high temperatures, which is crucial for applications in gas storage, separation, and catalysis where thermal regeneration cycles are employed. The thermal stability of the organic linker is a primary determinant of the overall stability of the MOF.

-

Organic Electronics: In organic light-emitting diodes (OLEDs) and other electronic devices, thermal stability is essential for long-term operational reliability. The ability of this compound to form stable thin films that can withstand the heat generated during device operation is a significant advantage.[1]

-

Pharmaceuticals: While thermal stability is important for the shelf life of all pharmaceuticals, for active pharmaceutical ingredients (APIs) that are processed at elevated temperatures (e.g., in melt extrusion), it is a critical parameter.

Conclusion

This compound is a thermally robust organic molecule owing to its rigid biphenyl core and aromatic imidazole rings. While specific decomposition data is not widely available, its high melting point and comparison with related structures suggest a high degree of thermal stability, making it an excellent candidate for applications requiring performance under thermal stress. The experimental protocols outlined in this guide provide a clear pathway for researchers to precisely quantify its thermal properties, enabling the rational design of next-generation materials and technologies.

References

-